1H-Pyrrol-1-amine, 2-ethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

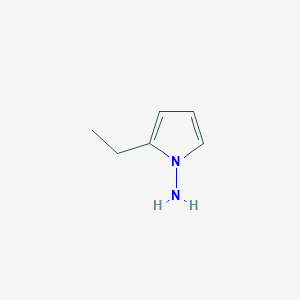

1H-Pyrrol-1-amine, 2-ethyl- is a heterocyclic organic compound with the molecular formula C6H10N2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Pyrrol-1-amine, 2-ethyl- can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of 1H-Pyrrol-1-amine, 2-ethyl- typically involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrrol-1-amine, 2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: 2-ethyl-1H-pyrrolidine.

Substitution: N-alkyl or N-acyl pyrrole derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Formation of Complex Molecules: It can be used to synthesize more complex organic compounds through reactions such as alkylation and acylation.

- Intermediate in Drug Development: The compound's structure is conducive to modifications that enhance biological activity, making it a candidate for developing pharmaceuticals.

Table 1: Common Reactions Involving 1H-Pyrrol-1-amine, 2-ethyl-

| Reaction Type | Description | Example Product |

|---|---|---|

| Alkylation | Addition of alkyl groups to the amine nitrogen | N-Alkylated derivatives |

| Acylation | Formation of amides by reacting with acyl chlorides | Amide derivatives |

| Cyclization | Formation of cyclic compounds | Pyrrole derivatives |

Medicinal Chemistry

In medicinal chemistry, derivatives of 1H-Pyrrol-1-amine, 2-ethyl- are explored for their potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities:

- Anticancer Activity: Some derivatives have shown promise as inhibitors of cancer cell proliferation by targeting specific signaling pathways. Case Study: A study on pyrrole derivatives demonstrated their effectiveness against multidrug-resistant cancer cells by inhibiting the Wnt/β-catenin signaling pathway .

- Antimicrobial Properties: Certain pyrrole-based compounds have been reported to possess antibacterial and antifungal activities.

Material Science

In the industrial sector, 1H-Pyrrol-1-amine, 2-ethyl- can be utilized in the production of specialty chemicals and materials:

- Polymers and Resins: Its reactivity makes it suitable for synthesizing polymers with specific properties.

Table 2: Industrial Applications of 1H-Pyrrol-1-amine, 2-ethyl-

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used as a precursor for various chemical products |

| Polymer Production | Involved in creating resins and coatings |

Biological Mechanism of Action

The mechanism of action for compounds derived from 1H-Pyrrol-1-amine, 2-ethyl- often involves interactions with biological targets such as enzymes or receptors. The pyrrole ring can form hydrogen bonds and other interactions that modulate the activity of these targets. This capability is crucial for the development of drugs aimed at specific diseases.

Mecanismo De Acción

The mechanism of action of 1H-Pyrrol-1-amine, 2-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparación Con Compuestos Similares

1H-Pyrrol-1-amine, 2-ethyl- can be compared with other similar compounds, such as:

1H-Pyrrole, 2-ethyl-: Similar structure but lacks the amine group, resulting in different reactivity and applications.

2-(1H-Pyrrol-1-yl)ethanamine: Contains an additional ethylamine group, leading to different biological activities and synthetic applications.

N-methylpyrrole:

The uniqueness of 1H-Pyrrol-1-amine, 2-ethyl- lies in its combination of the pyrrole ring with an ethylamine group, providing a versatile scaffold for various chemical transformations and applications.

Actividad Biológica

1H-Pyrrol-1-amine, 2-ethyl- is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

1H-Pyrrol-1-amine, 2-ethyl- (C6H10N2) features a five-membered aromatic ring with one nitrogen atom and an ethylamine group. Its structural formula can be represented as follows:

This compound is primarily synthesized through condensation reactions involving 2,5-dimethoxytetrahydrofuran and ethylamine in the presence of iron (III) chloride as a catalyst.

The biological activity of 1H-Pyrrol-1-amine, 2-ethyl- is attributed to its interaction with specific molecular targets. It acts as an enzyme inhibitor , binding to the active sites of various enzymes and modulating their activities. This mechanism is crucial in therapeutic contexts where inhibition of particular enzymatic pathways can lead to desired biological outcomes.

Target Enzymes and Pathways

The compound has shown potential in inhibiting enzymes involved in:

- Metabolic pathways : Modulating energy production and utilization.

- Signal transduction : Affecting cellular responses to external stimuli.

Biological Activities

Research indicates that 1H-Pyrrol-1-amine, 2-ethyl- exhibits several biological activities:

Antiproliferative Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with varying concentrations led to significant reductions in cell viability and increased markers of apoptosis, such as caspase activation and cytochrome c release .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. In vitro assays showed that it could enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), suggesting potential applications in combating oxidative stress-related diseases .

Research Findings

Several studies have explored the biological implications of 1H-Pyrrol-1-amine, 2-ethyl-. Below is a summary table highlighting significant findings from various research efforts.

Case Study 1: Cancer Cell Lines

In a study assessing the antiproliferative effects on prostate cancer LNCaP cells, treatment with 95 μM of the compound for 24 hours resulted in significant apoptosis. The mechanisms involved included caspase activation and modulation of androgen receptor signaling pathways .

Case Study 2: Oxidative Stress

Another investigation focused on the role of 1H-Pyrrol-1-amine, 2-ethyl- in oxidative stress reduction. Mice treated with this compound exhibited elevated levels of SOD and CAT while showing decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and enhanced antioxidant capacity .

Propiedades

IUPAC Name |

2-ethylpyrrol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-6-4-3-5-8(6)7/h3-5H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGRWWUNWSVUQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.